

2,4-Dimethoxy-3-methylbenzylamine structural analysis and characterization

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Compound of Interest

Compound Name: 2,4-Dimethoxy-3-methylbenzylamine

CAS No.: 887582-01-6

Cat. No.: B15147290

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Structural Analysis & Characterization: 2,4-Dimethoxy-3-methylbenzylamine

Executive Summary & Chemical Identity

2,4-Dimethoxy-3-methylbenzylamine is a specialized, electron-rich aromatic amine intermediate. It serves as a critical building block in the synthesis of pharmacophores, particularly in the development of isoquinoline alkaloids, substituted benzamides, and potential GPCR ligands.

Unlike its common analog 2,4-dimethoxybenzylamine (DMB-amine), the introduction of a methyl group at the 3-position creates a unique steric and electronic environment. This "sandwiched" methyl group—flanked by two methoxy substituents—imparts significant rotational barriers and alters the metabolic stability of downstream drug candidates.

Chemical Profile

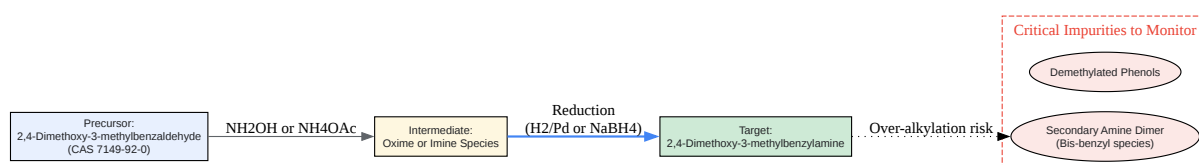
Property	Detail
Systematic Name	(2,4-Dimethoxy-3-methylphenyl)methanamine
Molecular Formula	C
	H
	NO
Molecular Weight	181.23 g/mol
Core Scaffold	1,2,3,4-Tetrasubstituted Benzene
Primary Precursor	2,4-Dimethoxy-3-methylbenzaldehyde (CAS 7149-92-0)
Key Structural Feature	3-Methyl group sterically crowded by 2,4-dimethoxy motifs

Synthesis & Isolation Logic

Context: As this compound is often synthesized de novo rather than purchased, characterization begins with validating the transformation from its aldehyde precursor.

The synthesis typically proceeds via the reductive amination of 2,4-dimethoxy-3-methylbenzaldehyde (CAS 7149-92-0). The structural integrity of the product depends entirely on preserving the 1,2,3,4-substitution pattern during this reduction.

Reaction Workflow (DOT Visualization)



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Figure 1: Synthetic pathway and critical impurity risks. The formation of the secondary amine dimer is the primary purity threat during reductive amination.

Spectroscopic Characterization (The Core) Nuclear Magnetic Resonance (NMR)

The definitive proof of structure lies in distinguishing the 1,2,3,4-substitution pattern from potential isomers (e.g., 2,4-dimethoxy-5-methyl).

¹H NMR Analysis (400 MHz, CDCl₃)

)

Solvent Choice: CDCl₃

is preferred for resolution. DMSO-

may be used if the hydrochloride salt is isolated, but it often broadens the benzylic methylene peak due to hydrogen bonding.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic & Diagnostic Value
Ar-H (6)	6.80 – 6.90	Doublet (Hz)	1H	Critical Diagnostic: Ortho-coupling to H-5. Confirms protons are neighbors.
Ar-H (5)	6.60 – 6.70	Doublet (Hz)	1H	Critical Diagnostic: Ortho-coupling to H-6. (If para, these would be singlets).
Ar-CH -N	3.75 – 3.85	Singlet	2H	Benzylic methylene. Shifts upfield from aldehyde precursor (~10.1 ppm).
-OCH (2)	3.70 – 3.80	Singlet	3H	Methoxy group. Likely distinct from 4-OMe due to differing electronic environment.
-OCH (4)	3.80 – 3.90	Singlet	3H	Methoxy group.
Ar-CH (3)	2.10 – 2.20	Singlet	3H	The "Sandwich" Methyl: Distinctly shielded

compared to
isolated methyls.

Exchangeable
with D

-NH

1.50 – 2.00

Broad Singlet

2H

O. Chemical shift
varies with
concentration.

NOE (Nuclear Overhauser Effect) Logic

To conclusively prove the methyl group is at position 3 (between the methoxy groups):

- Irradiate Methyl (Pos 3): You must observe NOE enhancement at both Methoxy signals (Pos 2 and Pos 4).
- Irradiate Methoxy (Pos 4): You must observe NOE enhancement at Ar-H (5) and Methyl (Pos 3).

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization)

- Molecular Ion:

Da.

- Fragmentation Pattern:

- Loss of NH

(17 Da): Characteristic of primary amines (m/z 182

165).

- Tropylium Ion Formation: Benzylic cleavage is dominant. Look for the stabilized cation at m/z ~165 or subsequent loss of methyl radicals.

Infrared Spectroscopy (IR)

- Primary Amine N-H Stretch: Doublet absorption band at 3300–3400 cm (asymmetric/symmetric stretch).
- C-H Stretch (Methoxy/Methyl): 2850–2960 cm .
- Absence of Carbonyl: Complete disappearance of the aldehyde C=O stretch (1680 cm) confirms full conversion.

Purity & Stability Profiling

HPLC Method (Reverse Phase)

This amine is basic and polar. Standard C18 columns may result in peak tailing.

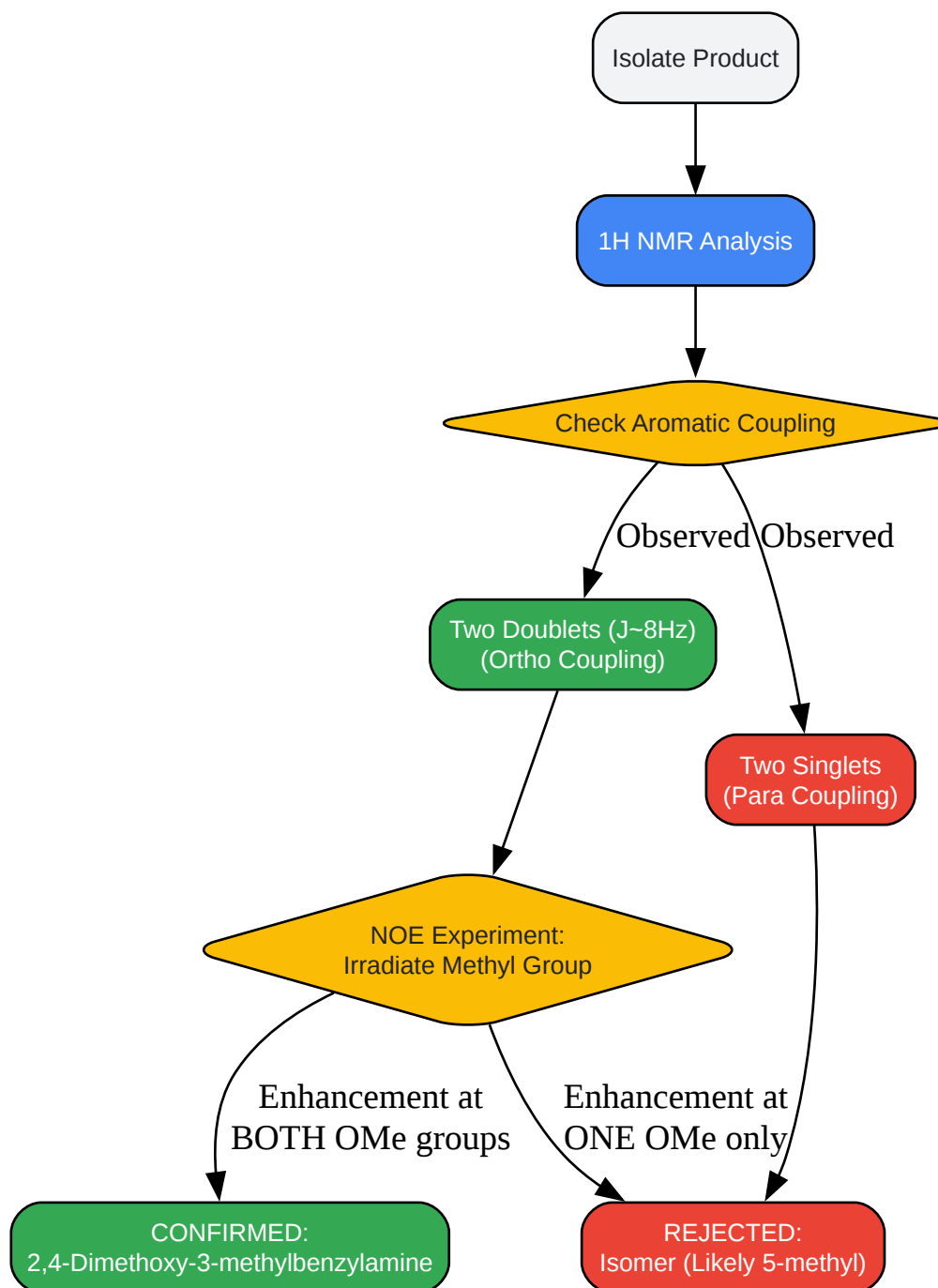
- Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Gemini), 3.5 μm .
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Bicarbonate (pH 10 for free base).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 210 nm (amide bond/general) and 280 nm (aromatic ring).

Stability Concerns

- Oxidation: Benzylamines absorb CO from air to form carbamates (solid white crust). Store under Argon/Nitrogen.^[1]
- Demethylation: The electron-rich ring is susceptible to oxidation. Avoid strong Lewis acids which might cleave the methoxy ethers.

Structural Confirmation Workflow

The following decision tree illustrates the logic for confirming the structure against potential isomers (e.g., the 5-methyl or 6-methyl isomers).



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Figure 2: Structural elucidation logic tree. The combination of ortho-coupling and dual-NOE enhancement is required for positive identification.

References

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 - National Center for Biotechnology Information. PubChem Compound Summary for CID 24867094, 2,4-Dimethoxybenzylamine. [Link](#)

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